![molecular formula C13H22ClNO2 B13456375 4-{[(4-Methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride](/img/structure/B13456375.png)
4-{[(4-Methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-Methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride is a chemical compound that belongs to the class of secondary amines It is characterized by the presence of a methoxyphenyl group attached to an amino-methyl group, which is further connected to a methylbutanol structure
Preparation Methods
The synthesis of 4-{[(4-Methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases using sodium borohydride in methanol and dichloromethane at room temperature . This method is efficient and yields the desired secondary amine with high selectivity.
Chemical Reactions Analysis
4-{[(4-Methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions typically involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Hydrogen Bonding: The hydroxyl group in the compound participates in intermolecular hydrogen bonding, which can influence its reactivity and stability.
Scientific Research Applications
4-{[(4-Methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride has several scientific research applications:
Biology: The compound is used in the study of biological processes and interactions due to its ability to form hydrogen bonds and participate in biochemical reactions.
Medicine: It is a constituent of several pharmaceuticals, including antidepressants and analgesics.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[(4-Methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The compound’s hydroxyl group forms hydrogen bonds with neighboring molecules, which can influence its biological activity and reactivity .
Comparison with Similar Compounds
Similar compounds to 4-{[(4-Methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride include:
- 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-Methoxyanilino)methyl]phenol
- 2-(Anilinomethyl)phenol
These compounds share structural similarities but differ in their substituents, which can affect their chemical properties and applications
Properties
Molecular Formula |
C13H22ClNO2 |
|---|---|
Molecular Weight |
259.77 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)methylamino]-2-methylbutan-2-ol;hydrochloride |
InChI |
InChI=1S/C13H21NO2.ClH/c1-13(2,15)8-9-14-10-11-4-6-12(16-3)7-5-11;/h4-7,14-15H,8-10H2,1-3H3;1H |
InChI Key |
BJZCHFBPLOHQDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCNCC1=CC=C(C=C1)OC)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


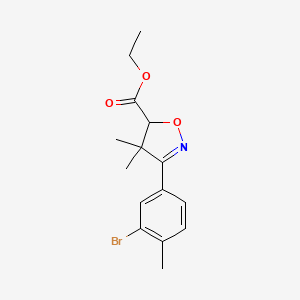
![2-{1-[(Benzyloxy)carbonyl]-4-methylpiperidin-4-yl}acetic acid](/img/structure/B13456295.png)
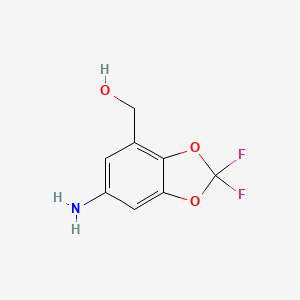

![rac-(1R,2S,4S)-N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B13456321.png)
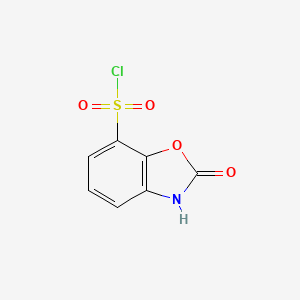
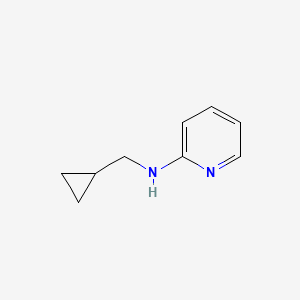
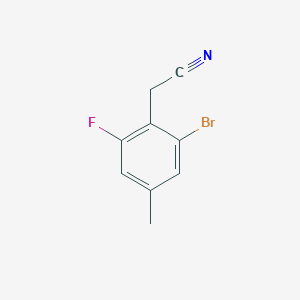
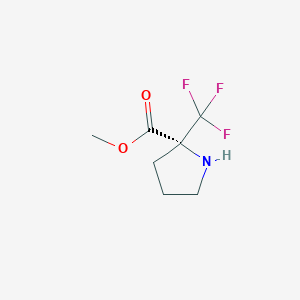
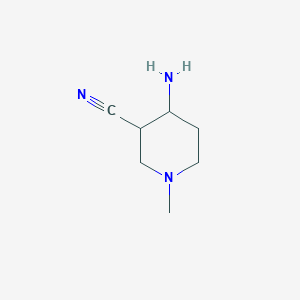
![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B13456390.png)
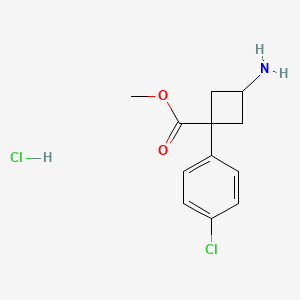
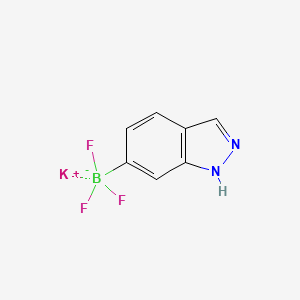
![1-Azadispiro[3.1.4^{6}.1^{4}]undecan-2-one](/img/structure/B13456403.png)
